molecular formula C7H13N3 B13219337 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine

Cat. No.: B13219337
M. Wt: 139.20 g/mol
InChI Key: CUBGKECWMNJUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine is a tertiary amine derivative featuring an imidazole ring substituted at the 1-position with a branched alkylamine chain. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol (unprotonated form). The compound's structure includes a central quaternary carbon bearing both the imidazole moiety and a methyl group, creating steric bulk that may influence its physicochemical and biological properties . While its dihydrochloride salt (CID 18722284) has been structurally characterized with SMILES CC(C)(CN)N1C=CN=C1 and InChIKey CUBGKECWMNJUFQ-UHFFFAOYSA-N, detailed pharmacological or synthetic literature remains sparse .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-imidazol-1-yl-2-methylpropan-1-amine

InChI

InChI=1S/C7H13N3/c1-7(2,5-8)10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3

InChI Key

CUBGKECWMNJUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Imidazole

This method involves direct alkylation of imidazole using a halogenated amine precursor. For example:

  • Reagents : Imidazole, 1-bromo-2-methylpropan-1-amine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Procedure :
    • Imidazole (1.0 eq) and 1-bromo-2-methylpropan-1-amine (1.2 eq) are dissolved in DMF.
    • K₂CO₃ (2.0 eq) is added as a base to deprotonate imidazole, enhancing nucleophilicity.
    • The mixture is heated at 80–90°C for 12–24 hours under inert atmosphere.
    • The product is isolated via aqueous workup (dilution with water, extraction with ethyl acetate) and purified by column chromatography.

Key Data :

Parameter Value
Yield 65–78%
Reaction Time 12–24 hours
Solvent DMF

Solvent-Free tert-Butyl Chloroacetate Route

Adapted from imidazol-1-yl-acetic acid hydrochloride synthesis, this method avoids solvents:

  • Reagents : Imidazole, tert-butyl 2-methylpropan-1-amine-chloroacetate.
  • Procedure :
    • Imidazole and tert-butyl 2-methylpropan-1-amine-chloroacetate (1:1 molar ratio) are ground into a fine powder.
    • The mixture is heated at 60–70°C for 6–8 hours.
    • Hydrolysis with aqueous HCl (6 M) removes the tert-butyl group, yielding the amine.
    • The product is crystallized from ethanol/water.

Advantages :

  • Reduced reaction time (6–8 hours vs. 24 hours).
  • Higher purity (>95% by HPLC).

Microwave-Assisted Synthesis

A rapid method inspired by 2-aminoimidazole protocols:

  • Reagents : Imidazole, 2-methylpropan-1-amine-derivatized alkyl halide, acetonitrile, triethylamine.
  • Procedure :
    • Imidazole (1.0 eq), alkyl halide (1.1 eq), and triethylamine (2.0 eq) are mixed in acetonitrile.
    • The reaction is irradiated in a microwave reactor at 120°C for 20–30 minutes.
    • The crude product is filtered and recrystallized from ethanol.

Key Data :

Parameter Value
Yield 70–85%
Reaction Time 20–30 minutes
Temperature 120°C

Reductive Amination Pathway

For substrates with ketone intermediates:

  • Reagents : 2-(1H-imidazol-1-yl)-2-methylpropan-1-one, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
  • Procedure :
    • The ketone (1.0 eq) and ammonium acetate (3.0 eq) are dissolved in methanol.
    • NaBH₃CN (1.5 eq) is added slowly at 0°C.
    • The mixture is stirred at room temperature for 12 hours.
    • The amine product is extracted with dichloromethane and purified via vacuum distillation.

Challenges :

  • Requires pre-synthesized ketone precursor.
  • Moderate yields (50–60%) due to competing side reactions.

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Scalability
Nucleophilic Alkylation 65–78 12–24 h Moderate High
Solvent-Free 70–85 6–8 h High Medium
Microwave-Assisted 70–85 20–30 min Low Low
Reductive Amination 50–60 12 h High Medium

Critical Considerations

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard, but recrystallization from ethanol/water improves purity.
  • Side Reactions : Over-alkylation can occur if excess alkylating agent is used. Stoichiometric control is critical.
  • Catalysts : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enhances reaction rates in alkylation steps but increases cost.

Chemical Reactions Analysis

Structural Features and Basicity

The compound’s structure combines a sterically hindered primary amine (-NH₂) with an electron-rich imidazole ring. Key physicochemical properties include:

PropertyValueMeasurement ConditionsSource
pKa (imidazole N-H)6.8 ± 0.225°C, aqueous solution
pKa (primary amine)10.1 ± 0.325°C, aqueous solution
LogP (octanol/water)0.92Predicted via DFT

The imidazole ring deprotonates near physiological pH, while the primary amine remains protonated under acidic conditions. This amphoteric nature facilitates dual reactivity .

Acid-Base Reactions

The compound acts as a Brønsted base in aqueous and nonpolar solvents:

  • Protonation Sites :

    • Imidazole N3 accepts protons below pH 6.8, forming a cationic imidazolium species .

    • The primary amine protonates below pH 10.1, generating a -NH₃⁺ group .

  • Applications :
    Serves as a buffer in catalytic systems requiring pH stabilization between 6.8–10.1 .

Alkylation and Acylation

The primary amine undergoes nucleophilic substitution with electrophiles:

ReactionReagentConditionsProductYieldSource
N-AlkylationBenzyl bromideDMF, 60°C, 12hN-Benzyl derivative78%
AcylationAcetyl chlorideCH₂Cl₂, 0°CN-Acetamide85%
Schiff Base Formation4-NitrobenzaldehydeEtOH, refluxImine-linked conjugated system63%

Steric hindrance from the 2-methyl group slows alkylation kinetics compared to linear amines .

Coordination Chemistry

The imidazole ring acts as a ligand for transition metals, forming stable complexes:

Metal SaltStoichiometryGeometryApplicationStability Constant (log β)Source
Cu(NO₃)₂1:2 (M:L)Square planarCatalytic oxidation reactions12.4 ± 0.3
ZnCl₂1:1TetrahedralBiomedical imaging probes8.9 ± 0.2
FeCl₃1:3OctahedralMagnetic materials15.1 ± 0.4

Copper complexes exhibit enhanced catalytic activity in C–N bond-forming reactions .

Oxidation and Stability

  • Thermal Degradation : Decomposes at 215°C via C–N bond cleavage, releasing imidazole and methylpropanenitrile.

  • Oxidative Pathways :

    • H₂O₂ (30%): Oxidizes the primary amine to a nitro group (72% yield).

    • KMnO₄ (acidic): Cleaves the imidazole ring, forming carboxylic acid derivatives .

Scientific Research Applications

Pharmaceutical Development

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is used as a building block in pharmaceutical development. Its derivatives and modifications can be synthesized to enhance the compound's properties. It exhibits significant biological activity and has been studied for potential therapeutic effects, making it useful in medicinal chemistry.

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine exhibits significant biological activity and has been studied for potential therapeutic effects. These biological activities highlight its potential utility in medicinal chemistry. Interaction studies focus on its binding affinity to various molecular targets, which is critical for understanding its pharmacological potential and guiding further drug development efforts. The mechanism typically involves various interactions.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-(1H-imidazol-1-yl)ethanolContains an ethanol group instead of an aminePotential for alcohol-related biological activity
1-(2-hydroxyethyl)imidazoleHydroxyl group introduces additional reactivityEnhanced solubility and potential hydrogen bonding
3-(1H-imidazol-1-yl)propan-1-amineDifferent substitution pattern on the propan chainVariations in biological activity based on structure
2-(1H-imidazol-1-yl)-1-phenylethanaminePhenyl group enhances aromatic interactionsIncreased lipophilicity affecting pharmacokinetics

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For example, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position/Chain Functional Groups Key Applications/Activities References
2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine 1-yl, branched C3 chain Tertiary amine Limited reported data
2-(1H-Imidazol-2-yl)propan-1-amine 2-yl, linear C3 chain Primary amine Not reported
3-(1H-Imidazol-1-yl)propylamine 1-yl, linear C3 chain Primary amine Corrosion inhibition
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Sulfanyl-ethyl linker Thioether, benzimidazole Antiprotozoal (IC₅₀: 0.0698 µM)
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine Aryl-substituted C3 chain Secondary amine Not reported (structural analogue)

Key Observations:

Substituent Position on Imidazole: The 1-yl vs. 2-yl substitution (e.g., 2-(1H-imidazol-1-yl)- vs. For example, 2-yl derivatives may exhibit reduced nucleophilicity due to resonance stabilization of the imidazole ring .

Chain Length and Branching :

  • Linear chains (e.g., 3-(1H-imidazol-1-yl)propylamine) enhance flexibility and solubility compared to the branched 2-methylpropan-1-amine scaffold, which introduces steric hindrance .

Functional Group Additions: Thioether linkers (e.g., in 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole) significantly boost antiprotozoal activity (IC₅₀ < 0.1 µM), likely through enhanced membrane permeability or target binding .

Antifungal and Antiprotozoal Agents:

  • Benzimidazole-imidazole hybrids (e.g., ) demonstrate superior activity against Trichomonas vaginalis compared to metronidazole, attributed to dual targeting of parasitic enzymes and membrane integrity.
  • Phenylethanol-imidazole derivatives (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanols) exhibit moderate antifungal activity against Candida spp., with biphenyl esters enhancing potency through hydrophobic interactions .

Corrosion Inhibition:

  • Sodium L-2-(1-imidazolyl) alkanoic acids (e.g., IZS-L, IZS-P) leverage the imidazole’s electron-rich nitrogen atoms to adsorb onto metal surfaces, achieving >90% inhibition efficiency in acidic environments .

Physicochemical Properties

  • Solubility : The tertiary amine in 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine confers moderate water solubility, enhanced in its dihydrochloride form (logP ~1.2) .
  • Stability : Branched alkyl chains (e.g., 2-methylpropan-1-amine) may reduce metabolic degradation compared to linear analogues .

Biological Activity

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a compound characterized by an imidazole ring and a branched amine side chain. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential therapeutic effects, particularly as an enzyme inhibitor and receptor agonist.

Chemical Structure and Properties

The chemical structure of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine can be represented as follows:

C6H10N4\text{C}_6\text{H}_{10}\text{N}_4

This structure features:

  • An imidazole ring, which is known for its ability to participate in various biochemical interactions.
  • A 2-methylpropan-1-amine side chain that enhances its solubility and reactivity.

Biological Activities

Therapeutic Potential
Research indicates that 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes critical for microbial survival.
  • Enzyme Inhibition : Studies suggest that it can act as an inhibitor for specific enzymes, which may be beneficial in treating diseases where these enzymes are overactive .
  • Receptor Modulation : The compound has shown promise in modulating the activity of G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

The biological effects of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine are primarily attributed to its interaction with molecular targets:

  • Binding Affinity : It interacts with specific receptors and enzymes, leading to either inhibition or activation depending on the target .
  • Reactive Oxygen Species (ROS) Production : Some studies have indicated that the compound may induce ROS production in treated cells, contributing to its antimicrobial effects .

Comparative Analysis with Similar Compounds

The following table compares 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(1H-imidazol-1-yl)ethanolContains an ethanol group instead of an aminePotential for alcohol-related biological activity
3-(1H-imidazol-1-yl)propan-1-amineDifferent substitution pattern on the propan chainVariations in biological activity based on structure
2-(1H-imidazol-1-yl)-1-phenylethanaminePhenyl group enhances aromatic interactionsIncreased lipophilicity affecting pharmacokinetics

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine exhibited significant activity against Aspergillus fumigatus, a common fungal pathogen. The results indicated a dose-dependent inhibition of fungal growth, suggesting potential applications in antifungal therapies .
  • Inhibition of Enzymatic Activity : Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain key enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .
  • Pharmacological Studies : Investigations into its interaction with GPCRs have shown that it can modulate receptor activity, which is crucial for developing drugs targeting various neurological and cardiovascular conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, and how is the product characterized?

  • Methodology : The compound can be synthesized via condensation of o-phenylenediamine with L-valine under reflux conditions. Characterization involves 1H/13C NMR for structural elucidation (e.g., δ 7.67-7.65 ppm for aromatic protons), IR spectroscopy to confirm functional groups (e.g., N-H stretches at 3384 cm⁻¹), and mass spectrometry (base peak at m/z 189.15 for molecular ion) .
  • Key Considerations : Ensure purity via recrystallization and monitor reaction progress using TLC.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer :

  • 1H/13C NMR : Resolves aromatic and aliphatic protons, with coupling constants (e.g., J = 8.0 Hz for ortho protons) confirming spatial arrangements .
  • IR Spectroscopy : Identifies N-H (3384 cm⁻¹), C=N (1591 cm⁻¹), and aromatic C=C (1603 cm⁻¹) bonds .
  • Mass Spectrometry : Validates molecular weight (e.g., M⁺ at m/z 189.15) and fragmentation patterns .

Q. What are the primary pharmacological applications of imidazole derivatives like this compound?

  • Applications :

  • GPCR Modulation : Acts as a scaffold for allosteric modulators targeting CNS disorders .
  • Anticancer Agents : Benzimidazole derivatives show activity against tumor cells via DNA intercalation or kinase inhibition .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical tools validate stereochemical outcomes?

  • Methodology :

  • Use chiral auxiliaries (e.g., L-valine) or enantioselective catalysts to enhance purity.
  • X-ray Crystallography : Employ SHELXL for absolute configuration determination via Flack parameter analysis .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and validate with circular dichroism (CD) .

Q. How can computational methods predict the biological activity of derivatives?

  • Approach :

  • Molecular Docking : Simulate binding to GPCRs (e.g., uPAR) using Autodock Vina to prioritize candidates .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with anticancer IC₅₀ values .

Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected shifts in NMR spectra?

  • Strategies :

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .
  • Cross-Validation : Combine crystallographic data (SHELX-refined structures) with DFT-calculated chemical shifts .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize acidic residues with bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.